CID 54257608

Description

CID 54257608 is a chemical compound cataloged in PubChem, a comprehensive database for chemical properties and bioactivity. The mass spectrum in Figure 1D further supports its identification via fragmentation patterns, a common method for structural elucidation .

This compound may serve as a reference compound in metabolomics or environmental exposomics studies, where precise identification of small molecules is critical . Its inclusion in PubChem implies utility in drug discovery, chemical biology, or analytical method development.

Properties

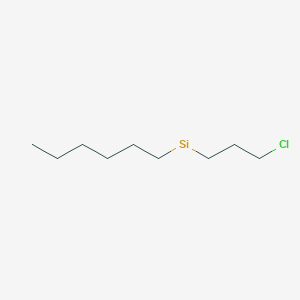

Molecular Formula |

C9H19ClSi |

|---|---|

Molecular Weight |

190.78 g/mol |

InChI |

InChI=1S/C9H19ClSi/c1-2-3-4-5-8-11-9-6-7-10/h2-9H2,1H3 |

InChI Key |

XVLSASCJLMKZGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si]CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-chloropropyl)(hexyl)silane typically involves the hydrosilylation reaction of allyl chloride with trichlorosilane in the presence of a platinum-containing catalyst. The reaction is carried out under controlled conditions to ensure high yield and selectivity. The general reaction can be represented as follows:

ClCH2CH=CH2+HSiCl3Pt catalystClCH2CH2CH2SiCl3

Industrial Production Methods: In industrial settings, the production of (3-chloropropyl)(hexyl)silane involves the use of large-scale reactors and optimized reaction conditions to maximize efficiency. The process typically includes the following steps:

Raw Material Preparation: Trichlorosilane and allyl chloride are prepared and purified.

Catalyst Preparation: A platinum-containing catalyst is prepared and activated.

Reaction: The hydrosilylation reaction is carried out in a reactor under controlled temperature and pressure.

Purification: The product is purified through distillation or other separation techniques to obtain high-purity (3-chloropropyl)(hexyl)silane.

Chemical Reactions Analysis

Types of Reactions: (3-Chloropropyl)(hexyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or alcohols.

Hydrosilylation Reactions: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Hydrosilylation Reactions: Platinum or rhodium catalysts are commonly used to facilitate these reactions.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

Substitution Reactions: Products include (3-aminopropyl)(hexyl)silane, (3-hydroxypropyl)(hexyl)silane, and other substituted derivatives.

Hydrosilylation Reactions: Products include various organosilicon compounds with different functional groups.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

(3-Chloropropyl)(hexyl)silane has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.

Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

Industry: The compound is used in the production of silane coupling agents, which are important in the manufacturing of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of (3-chloropropyl)(hexyl)silane involves its ability to form strong bonds with both organic and inorganic materials. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to act as a coupling agent. The chloropropyl group can undergo nucleophilic substitution reactions, enabling the compound to modify surfaces and biomolecules. The hexyl group provides hydrophobic properties, making the compound useful in applications where water resistance is required.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 54257608, we compare it with structurally or functionally analogous compounds, focusing on physicochemical properties, biological activity, and analytical behavior.

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings:

Structural and Functional Diversity: this compound is distinct from photocleavable chemical inducers of dimerization (CIDs) like α-methylnitrobenzylrapamycin and pRap, which are engineered for spatiotemporal control of protein interactions . These CIDs rely on photolytic activation, whereas this compound’s role remains undefined but may involve analytical standardization. Unlike glycosylated ginsenosides (e.g., Ginsenoside Rf), this compound lacks polar functional groups, suggesting divergent solubility and bioactivity profiles .

Analytical Utility: this compound’s characterization via GC-MS and CID-MS aligns with workflows in untargeted metabolomics, where collision-induced dissociation aids in structural annotation . In contrast, photocleavable CIDs are analyzed via LC-MS/MS due to their larger size and complexity .

Ginsenosides, however, are bioactive natural products with established roles in traditional medicine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.